

# Application Notes and Protocols for In Vivo Studies with PRN1371

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## Compound of Interest

Compound Name: PRN1371

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These application notes provide a comprehensive guide for the formulation and in vivo evaluation of **PRN1371**, a potent and selective irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases.

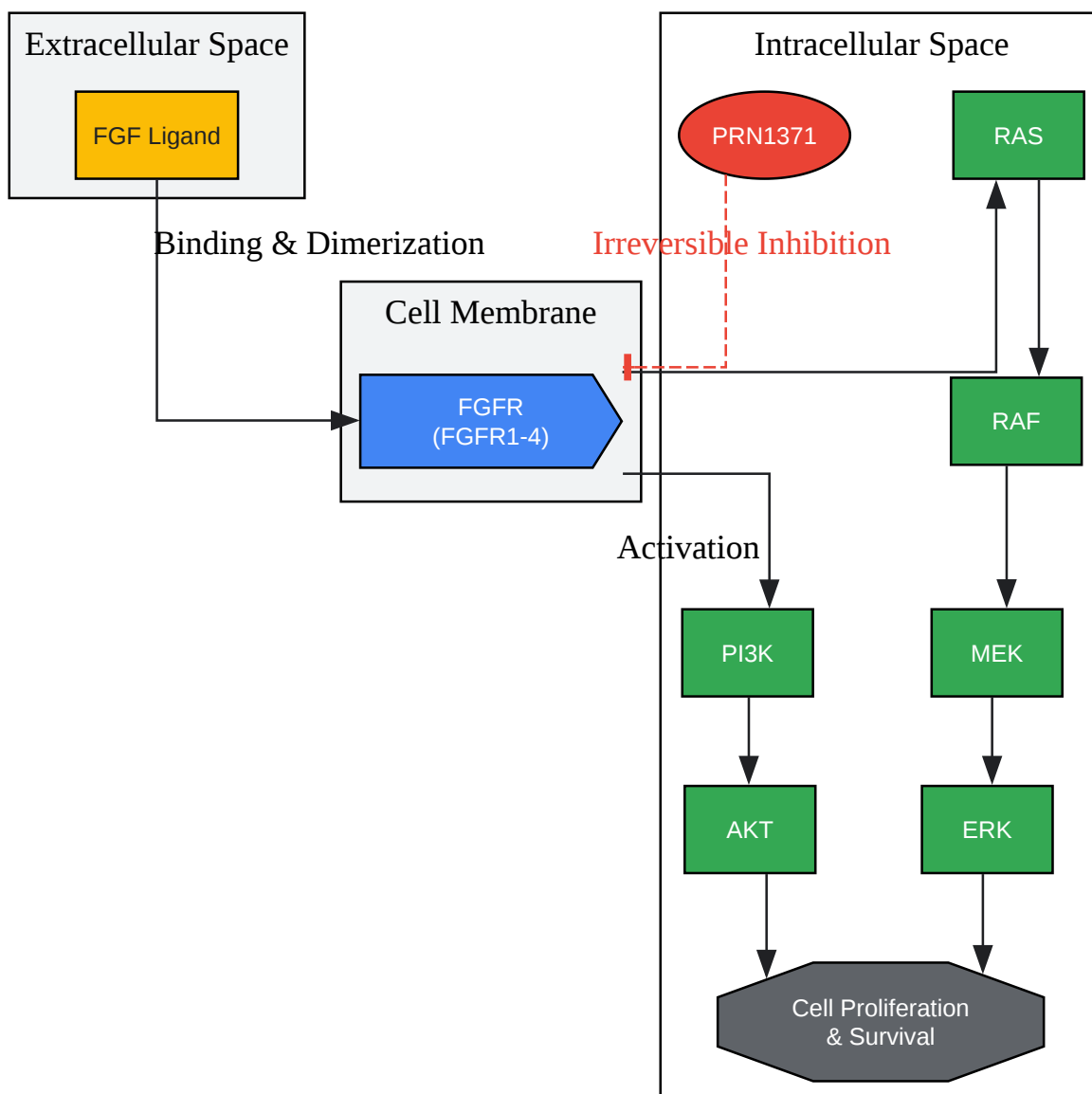
## Introduction

**PRN1371** is an investigational drug that targets FGFR1, 2, 3, and 4, which are key drivers in various cancers.<sup>[1][2][3]</sup> It acts as an ATP-competitive inhibitor, binding irreversibly to a cysteine residue within the kinase active site, leading to sustained inhibition of FGFR signaling even after the drug has been cleared from circulation.<sup>[1][2][4]</sup> Preclinical studies have demonstrated its efficacy in multiple tumor xenograft and patient-derived xenograft (PDX) models.<sup>[1][5][6]</sup> These notes are intended to provide researchers with the necessary information to conduct their own in vivo studies with **PRN1371**.

## Mechanism of Action: FGFR Signaling Inhibition

Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization and transphosphorylation of the kinase domains. This activates downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.<sup>[1][4]</sup> Genetic alterations such as mutations, fusions, or amplifications of FGFRs can lead to aberrant activation of these pathways, driving

tumor growth.[1] **PRN1371** selectively inhibits FGFR1-4, thereby blocking these downstream signaling events and inhibiting tumor growth.[1][3]



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Caption: **PRN1371** inhibits the FGFR signaling pathway.

## Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of **PRN1371** from preclinical studies.

Table 1: In Vitro Inhibitory Activity of **PRN1371**

Target	IC50 (nM)	Reference
FGFR1	0.7 ± 0.1	<a href="#">[1]</a>
FGFR2	1.3 ± 0.2	<a href="#">[1]</a>
FGFR3	4.1 ± 0.7	<a href="#">[1]</a>
FGFR4	19.3 ± 4.7	<a href="#">[1]</a>
CSF1R	8.1	<a href="#">[7]</a>
VEGFR2	705 ± 63	<a href="#">[8]</a>

Table 2: Anti-proliferative Activity of **PRN1371** in Cancer Cell Lines

Cell Line	Cancer Type	FGFR Alteration	EC50 (nM)	Reference
SNU-16	Gastric Cancer	FGFR2 Amplification	2.6	<a href="#">[6]</a>
RT4	Bladder Cancer	FGFR3 Fusion	4.0	<a href="#">[6]</a>
RT112	Bladder Cancer	FGFR3 Fusion	4.1	<a href="#">[6]</a>
AN3-CA	Endometrial Cancer	FGFR2 Mutation	43.3	<a href="#">[6]</a>
LI7	Hepatocellular Carcinoma	FGFR4 Overexpression	33.1	<a href="#">[6]</a>
JHH7	Hepatocellular Carcinoma	FGFR4 Overexpression	231	<a href="#">[6]</a>
OPM2	Multiple Myeloma	FGFR3 Translocation	14.0	<a href="#">[6]</a>

Table 3: In Vivo Efficacy of **PRN1371** in Xenograft Models

Xenograft Model	Cancer Type	Dosing Schedule	Tumor Growth Inhibition (%)	Reference
SNU-16	Gastric Cancer	10 mg/kg b.i.d.	68	[7][9]
SNU-16	Gastric Cancer	40 mg/kg b.i.d. (5 days only)	Sustained Regression	[8]
LI1055 (PDX)	Liver Cancer	15 mg/kg b.i.d.	Durable Regression	[8]

## Experimental Protocols

### Protocol 1: Preparation of **PRN1371** Formulation for Oral Gavage

This protocol describes the preparation of a suspension of **PRN1371** suitable for oral administration in mice.

Materials:

- **PRN1371** powder
- Methylcellulose (0.5% w/v) in sterile water
- Sterile water for injection
- Mortar and pestle or homogenizer
- Stir plate and magnetic stir bar
- Sterile tubes for storage

Procedure:

- Calculate the required amount of **PRN1371** based on the desired concentration and final volume.

- Weigh the **PRN1371** powder accurately.
- Triturate the **PRN1371** powder in a mortar with a small amount of the 0.5% methylcellulose solution to create a smooth paste.
- Gradually add the remaining 0.5% methylcellulose solution while continuously stirring or homogenizing to ensure a uniform suspension.
- Transfer the suspension to a sterile container and stir continuously with a magnetic stir bar for at least 30 minutes before administration to maintain homogeneity.
- Prepare the formulation fresh daily. Store at 4°C for no more than 24 hours if necessary, and re-suspend thoroughly before use.

Note: For studies in dogs, co-administration of citric acid has been shown to improve oral absorption.[9] The specific formulation may need to be optimized depending on the animal model and experimental design.

## Protocol 2: In Vivo Tumor Xenograft Efficacy Study

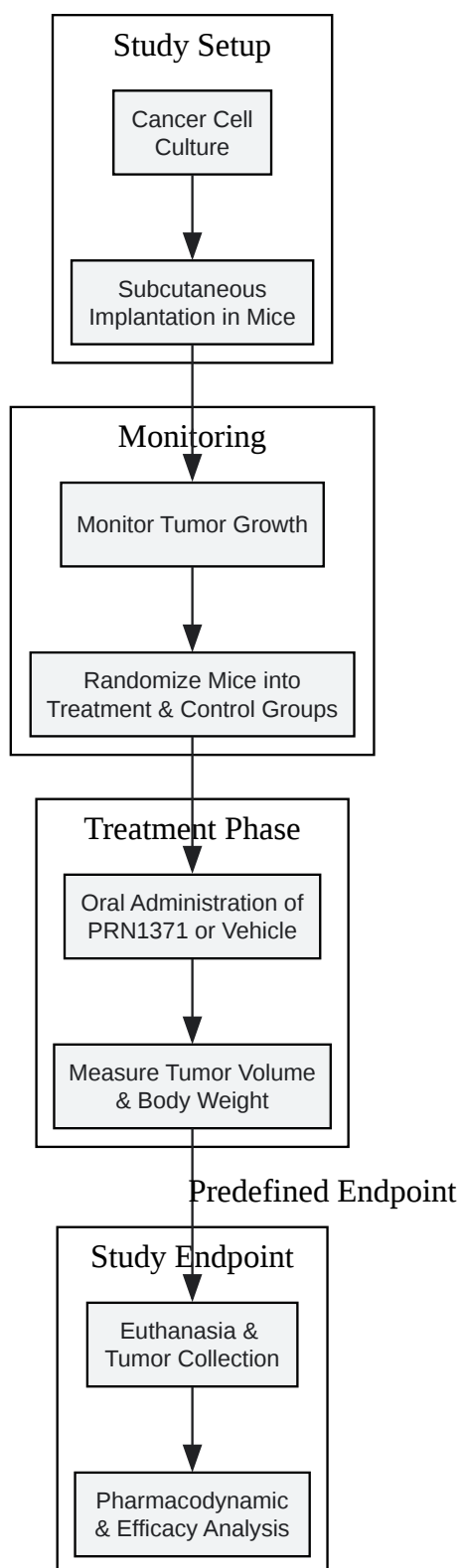
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **PRN1371** in a subcutaneous xenograft mouse model.

Materials:

- Female athymic nude mice (6-8 weeks old)
- Cancer cell line of interest (e.g., SNU-16)
- Matrigel (optional, can improve tumor take rate)
- **PRN1371** formulation (from Protocol 1)
- Vehicle control (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement
- Animal balance

#### Procedure:

- Cell Implantation:
  - Harvest cancer cells and resuspend in sterile PBS or culture medium at the desired concentration (e.g.,  $5 \times 10^6$  cells in 100  $\mu$ L).
  - If using, mix the cell suspension 1:1 with Matrigel on ice.
  - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Randomization:
  - Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula:  $\text{Volume} = (\text{length} \times \text{width}^2) / 2$ .
  - Once tumors reach a predetermined average size (e.g., 150-200  $\text{mm}^3$ ), randomize the mice into treatment and control groups.[\[6\]](#)
- Treatment Administration:
  - Administer **PRN1371** or vehicle control orally via gavage at the desired dose and schedule (e.g., 10 mg/kg twice daily).
- Monitoring and Endpoints:
  - Measure tumor volume and body weight 2-3 times per week.
  - Monitor the animals for any signs of toxicity.
  - The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point.
  - At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics).



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Caption: Workflow for an in vivo xenograft efficacy study.

## Protocol 3: Pharmacodynamic Analysis of FGFR Inhibition

This protocol describes the assessment of target engagement by measuring the phosphorylation of FGFR in tumor tissue.

### Materials:

- Tumor tissue collected from the in vivo study (Protocol 2)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Homogenizer
- Bradford assay or BCA assay for protein quantification
- SDS-PAGE gels
- Western blotting apparatus and reagents
- Primary antibodies against phosphorylated FGFR (pFGFR) and total FGFR
- Secondary antibodies conjugated to HRP
- Chemiluminescent substrate

### Procedure:

- Protein Extraction:
  - Excise tumors at a specified time point after the final dose of **PRN1371**.
  - Homogenize the tumor tissue in lysis buffer on ice.
  - Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of the tumor lysates using a standard protein assay.



- Western Blotting:
  - Normalize protein samples to the same concentration and run on an SDS-PAGE gel.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with primary antibodies against pFGFR and total FGFR.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  - Develop the blot using a chemiluminescent substrate and visualize the protein bands.
- Analysis:
  - Quantify the band intensities for pFGFR and total FGFR.
  - The level of pFGFR relative to total FGFR will indicate the extent of target inhibition by **PRN1371**. A reduction in pFGFR levels in the **PRN1371**-treated group compared to the vehicle control group demonstrates target engagement.[9]

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